molecular formula C4H4ClN3O B7722200 5-amino-6-chloro-1H-pyrimidin-4-one

5-amino-6-chloro-1H-pyrimidin-4-one

Cat. No.: B7722200
M. Wt: 145.55 g/mol
InChI Key: LVMZMDMVDWIZAL-UHFFFAOYSA-N
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Description

5-amino-6-chloro-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-chloro-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-5-nitropyrimidine with ammonia, followed by reduction of the nitro group to an amino group . Another approach involves the use of 4,6-dichloropyrimidine as a starting material, which undergoes substitution reactions to introduce the amino group at the 5-position .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-6-chloro-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in multiple research fields .

Properties

IUPAC Name

5-amino-6-chloro-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O/c5-3-2(6)4(9)8-1-7-3/h1H,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMZMDMVDWIZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)C(=C(N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)C(=C(N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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